Product packaging for Dibenzyl ethynylphosphonate(Cat. No.:CAS No. 1374244-00-4)

Dibenzyl ethynylphosphonate

Cat. No.: B2988660
CAS No.: 1374244-00-4
M. Wt: 286.267
InChI Key: MQZUGUDRKHIBND-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Contemporary Chemical Sciences

Organophosphorus compounds are integral to numerous facets of the chemical sciences, from the development of life-saving drugs to the creation of advanced materials. rsc.orgmdpi.combeilstein-journals.orgresearchgate.net Their importance stems from the unique properties of the phosphorus atom, which can exist in various oxidation states and form a diverse range of stable bonds with carbon and other heteroatoms.

Overview of Alkynylphosphonates as Versatile Synthons in Organic Synthesis

Alkynylphosphonates, including dibenzyl ethynylphosphonate, are particularly valued as versatile synthons in organic synthesis. researchgate.netbohrium.comresearchgate.netnih.gov The presence of both a reactive alkyne and a functionalizable phosphonate (B1237965) group within the same molecule allows for a wide range of chemical transformations. These compounds can participate in reactions such as cycloadditions, Michael additions, and cross-coupling reactions, providing access to a diverse array of more complex molecular architectures. researchgate.netcore.ac.ukrsc.orgwikipedia.org

Delimitation of Research Focus on this compound within Academic Contexts

While the field of ethynylphosphonate chemistry is broad, this article will specifically focus on the synthesis and reactivity of This compound . The benzyl (B1604629) ester groups of this compound offer distinct advantages, including their relative stability and the potential for removal under specific conditions, which is a valuable feature in multi-step synthetic sequences. The subsequent sections will detail the known synthetic routes to and the characteristic reactions of this important chemical entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15O3P B2988660 Dibenzyl ethynylphosphonate CAS No. 1374244-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[ethynyl(phenylmethoxy)phosphoryl]oxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15O3P/c1-2-20(17,18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h1,3-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZUGUDRKHIBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dibenzyl Ethynylphosphonate and Analogous Alkynylphosphonates

Direct Synthetic Routes to Dibenzyl Ethynylphosphonate

Direct methods for the preparation of this compound are of particular interest due to their efficiency and atom economy. Recent advancements have focused on sustainable and milder reaction conditions.

A sustainable and innovative approach to the formation of P–C bonds is the mechanochemical phosphorylation of acetylides using condensed phosphates. acs.orgnih.gov This single-step, redox-neutral process bypasses the use of hazardous reagents like white phosphorus (P₄). acs.orgnih.gov In this method, alkynyl phosphonates can be generated by reacting acetylides with polyphosphates under mechanochemical conditions. acs.org

For instance, the reaction of sodium carbide (Na₂C₂) with sodium pyrophosphate (Na₄P₂O₇) has been shown to produce ethynyl (B1212043) phosphonate (B1237965) in an optimized yield of 63%. acs.orgresearchgate.net Similarly, using sodium triphosphate (Na₅P₃O₁₀) with other acetylides has resulted in the isolation of alkynyl phosphonates in yields of up to 32%. acs.orgresearchgate.net Even highly condensed phosphates such as Graham's salt and bioproduced polyphosphate have proven to be viable reagents after their chain length is reduced by grinding with orthophosphate. acs.org This method represents a significant step towards a more environmentally friendly phosphorus industry by directly utilizing condensed phosphates. acs.orgnih.gov

Table 1: Mechanochemical Synthesis of Alkynyl Phosphonates

Acetylide Condensed Phosphate (B84403) Product Yield (%) Reference
Sodium Carbide (Na₂C₂) Sodium Pyrophosphate (Na₄P₂O₇) Ethynyl Phosphonate 63 acs.orgresearchgate.net

A highly efficient, metal-free method for the synthesis of alkynylphosphonates involves the alkynylation of H-phosphites and H-phosphinates with ethynylbenziodoxolone (EBX) reagents. rsc.orgrsc.org This reaction proceeds rapidly at room temperature and under open-flask conditions, offering a significant advantage over many traditional methods. rsc.org The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base is crucial for the success of this transformation. rsc.org

The reaction of dibenzyl phosphite (B83602) with (triisopropylsilyl)ethynylbenziodoxolone (TIPS-EBX) in the presence of DBU affords dibenzyl ((triisopropylsilyl)ethynyl)phosphonate in an excellent yield of 89%. rsc.org This method is applicable to a broad range of H-phosphites and H-phosphinates, as well as various substituted EBX reagents, leading to the corresponding alkynyl phosphorus compounds in yields ranging from 69% to 93%. rsc.org The reaction's speed, mild conditions, and broad substrate scope make it a valuable tool for the synthesis of diverse alkynylphosphonates. rsc.orgepfl.ch

Table 2: Alkynylation of H-Phosphites and H-Phosphinates with EBX Reagents

H-Phosphorus Compound EBX Reagent Product Yield (%) Reference
Diethyl Phosphite TIPS-EBX Diethyl ((triisopropylsilyl)ethynyl)phosphonate 90 rsc.org
Dimethyl Phosphite TIPS-EBX Dimethyl ((triisopropylsilyl)ethynyl)phosphonate 85 rsc.org
Dibenzyl Phosphite TIPS-EBX Dibenzyl ((triisopropylsilyl)ethynyl)phosphonate 89 rsc.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful methods for the construction of carbon-carbon bonds. nobelprize.orgnih.gov These reactions have been successfully applied to the synthesis of terminal alkynylphosphonates. nih.gov One such method involves the palladium-catalyzed reaction of 1,1-dibromo-1-alkenes with H-phosphonates. nih.gov The optimal catalyst system for this transformation is often a combination of palladium(II) acetate (B1210297) (Pd(OAc)₂) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), with propylene (B89431) oxide used as an acid scavenger. nih.gov This one-pot synthesis is tolerant of a wide range of functional groups on both the alkene and the H-phosphonate coupling partners. nih.gov

Another approach is the Sonogashira cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne. researchgate.net While direct Sonogashira coupling of diethyl ethynylphosphonate with aromatic iodides can result in low yields, modifications to the catalytic system, such as using Pd(OAc)₂ with triphenylphosphine (B44618), can improve the outcome. tandfonline.com The development of these palladium-catalyzed methods has significantly expanded the toolkit for accessing structurally diverse alkynylphosphonates. researchgate.netnih.gov

Synthesis of Related Alkynylphosphonate Derivatives

The synthesis of derivatives of ethynylphosphonate, such as diethyl ethynylphosphonate and chloroethynylphosphonates, provides access to a broader range of reactive intermediates for further chemical transformations.

Diethyl ethynylphosphonate is a versatile and readily accessible building block for the synthesis of more complex phosphonates. lodz.pluzh.ch A common method for its preparation involves the reaction of diethyl sodium phosphite with a suitable two-carbon electrophile, such as chloroacetylene. google.com

Once formed, diethyl ethynylphosphonate can be readily functionalized. For example, metalation with reagents like ethylmagnesium bromide or t-butyllithium generates the corresponding magnesium or lithium acetylide. tandfonline.com These organometallic intermediates can then be reacted with various electrophiles, such as trimethylsilyl (B98337) chloride or triorganotin halides, to produce a range of substituted alkynylphosphonates. tandfonline.com Furthermore, the zinc derivative, prepared from the lithium acetylide, undergoes palladium-catalyzed cross-coupling reactions with aromatic iodides to yield diethyl 1-alkynylphosphonates. tandfonline.com The oxidative dimerization of diethyl ethynylphosphonate under Hay conditions (CuCl/TMEDA) provides a high-yielding route to the symmetrical diacetylenic diphosphonate. tandfonline.com

Table 3: Selected Reactions of Diethyl Ethynylphosphonate

Reactant(s) Reagent(s) Product Yield (%) Reference
Diethyl ethynylphosphonate, PhI 1. t-BuLi, 2. ZnCl₂, 3. Pd(PPh₃)₄ Diethyl (phenylethynyl)phosphonate Reasonable tandfonline.com

Chloroethynylphosphonates are highly reactive electrophilic compounds that serve as valuable precursors for the synthesis of various phosphorus-containing heterocycles. d-nb.infobeilstein-journals.org Their synthesis can be achieved through established methods, and their reactivity is characterized by reactions with a wide array of nucleophiles. d-nb.infobeilstein-journals.org

Systematic studies have shown that chloroethynylphosphonates react with various dinucleophiles, such as C,N-, N,S-, and N,N-dinucleophiles, to undergo selective 5-endo-dig cyclization, leading to the formation of five-membered heterocyclic rings. d-nb.info For example, the reaction of chloroethynylphosphonates with 2-hydrazinylpyridines in the presence of a base like potassium carbonate results in the formation of phosphonylated triazolopyridine derivatives. d-nb.infobeilstein-journals.org Similarly, reactions with 2-thiouracils can lead to the synthesis of 3(2)-phosphonylated thiazolo[3,2-a]oxopyrimidines. beilstein-journals.orgdntb.gov.uanih.gov The regioselectivity of these cyclization reactions is often dependent on the substitution pattern of the nucleophilic partner. beilstein-journals.orgdntb.gov.ua The ability of chloroethynylphosphonates to participate in these heterocyclization reactions makes them powerful tools for the construction of complex, biologically relevant scaffolds. d-nb.infobeilstein-journals.org

Strategic Use of Protecting Groups in Phosphonate Synthesis

In the multistep synthesis of complex organophosphorus compounds, protecting groups are indispensable for temporarily masking the phosphonic acid moiety. This strategy prevents the acidic protons of the phosphonate group from interfering with subsequent reaction steps, which may be sensitive to acid or involve base-catalyzed reactions. The choice of protecting group is critical; it must be stable under a variety of reaction conditions and easily removable at a later stage without altering the rest of the molecule.

Benzyl (B1604629) groups are frequently employed as protecting groups for phosphonic acids due to their unique combination of stability and selective reactivity. beilstein-journals.org Dibenzyl phosphonates can be synthesized using reagents like dibenzyl or tribenzyl phosphite. beilstein-journals.orgbeilstein-journals.org An alternative and efficient method for their preparation involves the palladium-catalyzed cross-coupling of benzyl halides with H-phosphonates. acs.org

The primary advantage of using benzyl esters is that they provide a robust protecting framework that is resistant to many reagents used in organic synthesis. nsf.gov However, their key utility lies in the mild conditions under which they can be removed. Unlike alkyl esters, which often require harsh acidic hydrolysis, benzyl groups can be cleaved via catalytic hydrogenolysis. beilstein-journals.org This method offers a significant advantage when the target molecule contains other acid-sensitive functional groups. beilstein-journals.org This strategic use of benzyl protection was demonstrated in the synthesis of γ-borono phosphonate analogs, where a dibenzyl phosphonate was used as a key intermediate before the final deprotection step. acs.org

The conversion of dibenzyl phosphonates to the corresponding free phosphonic acids is a crucial final step in many synthetic pathways. Several reliable methods have been developed for this transformation, each with specific applications and advantages.

The most common method for debenzylation is catalytic hydrogenolysis . beilstein-journals.org This reaction typically employs a palladium on charcoal (Pd/C) catalyst in the presence of hydrogen gas. beilstein-journals.orgbeilstein-journals.org The process is highly efficient and clean, proceeding under neutral conditions, which preserves the integrity of most other functional groups within the molecule. organic-chemistry.org In some cases, the reaction can be performed using a protic solvent like ethanol. chemicalforums.com

An alternative to hydrogenolysis involves the use of strong Lewis acids, such as boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) . researchgate.netchemicalbook.com The reaction of dibenzyl phosphonates with BBr₃ in a non-protic solvent like toluene (B28343) proceeds smoothly to yield the phosphonic acid. researchgate.net This method is particularly useful when catalytic hydrogenation is incompatible with other functionalities in the molecule, such as alkenes or alkynes. acs.org

Another widely used method is the McKenna reaction , which utilizes silyl (B83357) halides, most notably bromotrimethylsilane (TMSBr) . researchgate.netnih.gov This reagent effectively cleaves the benzyl esters to form bis(trimethylsilyl) phosphonate intermediates. nih.gov These silylated intermediates are highly susceptible to solvolysis and are easily converted to the free phosphonic acid upon treatment with an alcohol, such as methanol, or water. nih.govacs.org The reaction is known for its mild conditions and high efficiency. nih.gov

The following table summarizes the primary methodologies for the deprotection of dibenzyl phosphonates.

MethodReagent(s)Typical ConditionsDescriptionReference(s)
Catalytic HydrogenolysisH₂, Palladium on Charcoal (Pd/C)Atmospheric or higher pressure of H₂, various solvents (e.g., ethanol, ethyl acetate)A widely used, mild, and clean method for cleaving benzyl groups without affecting most other functional groups. beilstein-journals.orgorganic-chemistry.orgchemicalforums.com
Lewis Acid CleavageBoron Tribromide (BBr₃) or Boron Trichloride (BCl₃)Anhydrous aprotic solvents (e.g., toluene, dichloromethane)A strong dealkylation method suitable for substrates that are incompatible with hydrogenation. acs.orgresearchgate.netchemicalbook.com
Silyl Halide Cleavage (McKenna Reaction)Bromotrimethylsilane (TMSBr) followed by hydrolysis/solvolysisAprotic solvent (e.g., acetonitrile, dichloromethane) followed by addition of water or methanolA very mild and efficient two-step procedure that proceeds through a silylated intermediate. researchgate.netnih.govacs.org

Chemical Reactivity and Transformative Reaction Pathways of Dibenzyl Ethynylphosphonate

Cycloaddition Reactions of Dibenzyl Ethynylphosphonate

This compound serves as a versatile substrate in various cycloaddition reactions, enabling the synthesis of complex cyclic phosphonates. Its reactivity is influenced by the electron-withdrawing nature of the phosphonate (B1237965) group, which activates the alkyne moiety towards specific transformations. This section explores two major classes of cycloaddition reactions involving this compound: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Diels-Alder reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity. researchgate.netnih.govrsc.orgrsc.org This reaction provides a straightforward method for covalently linking molecules. rsc.orgnih.gov

The reaction between an organic azide (B81097) and a terminal alkyne, such as this compound, catalyzed by copper(I), leads to the formation of 1,4-disubstituted 1,2,3-triazoles. nih.govscispace.comwikipedia.org This 1,3-dipolar cycloaddition is a highly reliable method for constructing these five-membered heterocyclic rings. researchgate.netscispace.comwikipedia.org The resulting triazole ring, bearing a phosphonate group, is a valuable scaffold in medicinal chemistry and materials science. beilstein-journals.orgrsc.org The general scheme for the CuAAC reaction is depicted below:

Scheme 1: General Representation of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

R-N3 + R'−C≡CH Copper Catalyst R-N3-R'

The reaction readily proceeds with various organic azides and this compound, demonstrating the broad applicability of this methodology. The phosphonate moiety is well-tolerated under the typical CuAAC conditions, which often involve a copper(I) source, such as copper(I) iodide or in situ reduction of a copper(II) salt, in a suitable solvent. researchgate.net

A key feature of the CuAAC is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This is in stark contrast to the uncatalyzed Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The catalytic cycle of the CuAAC involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, ensuring the specific regiochemical outcome. nih.gov

The mechanism involves the coordination of the copper(I) catalyst to the alkyne, which lowers the pKa of the terminal proton and facilitates the formation of the copper acetylide. nih.gov The azide then coordinates to the copper center, and subsequent cyclization and protonolysis release the triazole product and regenerate the catalyst. This catalytic control is fundamental to the reaction's utility, providing a single, predictable product. nih.gov

Catalyst SystemAlkyne SubstrateAzide SubstrateProduct RegiochemistryReference
Copper(I)This compoundBenzyl (B1604629) azide1,4-disubstituted nih.gov
Copper(I)This compoundPhenyl azide1,4-disubstituted nih.gov
RutheniumThis compoundBenzyl azide1,5-disubstituted wikipedia.org

Diels-Alder Cycloadditions for the Construction of Cycloalkenyl Phosphonates

The Diels-Alder reaction is a powerful and widely used method for forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgscielo.bruc.pt In this context, this compound can act as the dienophile.

While many Diels-Alder reactions are promoted by Lewis acid catalysts, catalyst-free thermal protocols have been successfully employed for the reaction of alkynyl phosphonates with dienes. core.ac.uk These reactions typically require elevated temperatures to proceed. acs.org For instance, the reaction of diethyl (phenylethynyl)phosphonate with cyclopentadiene (B3395910) has been shown to occur under thermal conditions, providing a direct route to cycloalkenyl phosphonates. core.ac.uk Although specific data for the dibenzyl ester is not detailed in the provided search results, the reactivity is expected to be analogous.

The reaction provides a facile and efficient access to cycloalkenyl phosphonates with good to excellent yields under catalyst-free conditions. core.ac.uk

DieneDienophileConditionsProductYieldReference
CyclopentadieneDiethyl (phenylethynyl)phosphonate150 °C, 2hDiethyl (3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)phosphonate92% core.ac.ukacs.org
1,3-ButadieneDiethyl (phenylethynyl)phosphonateToluene (B28343), 160 °C, 6hDiethyl (4-phenylcyclohexa-1,4-dien-1-yl)phosphonate85% core.ac.uk

A notable challenge in the Diels-Alder reactions of alkynyl phosphonates is their relatively low reactivity compared to other activated dienophiles. core.ac.uk The electron-withdrawing phosphonate group, while activating the alkyne, is less effective than many other electron-withdrawing groups in promoting the cycloaddition. psu.edu This lower reactivity often necessitates higher reaction temperatures and longer reaction times. acs.orgpsu.edu

To overcome this, researchers have explored various strategies. While the prompt specifies catalyst-free thermal protocols, it is worth noting that ruthenium-catalyzed [2+2+2] cycloadditions have been developed as an alternative to access similar cyclic phosphonate structures, particularly when the standard Diels-Alder reaction is inefficient. researchgate.netacs.org These ruthenium-catalyzed reactions have been shown to be compatible with a variety of alkynyl phosphonates, including those with aromatic and aliphatic substituents, affording the corresponding cycloadducts in moderate to good yields. researchgate.netacs.org These alternative catalyzed pathways highlight the ongoing efforts to expand the synthetic utility of alkynyl phosphonates in cycloaddition chemistry. researchgate.netnih.gov

Nucleophilic Additions and Intramolecular Cyclizations

The electron-deficient nature of the alkyne in this compound makes it an excellent substrate for nucleophilic addition reactions. These additions can be followed by intramolecular cyclizations to construct various heterocyclic and carbocyclic frameworks.

This compound readily reacts with a variety of dinucleophiles, including those containing carbon-nitrogen, nitrogen-sulfur, and nitrogen-nitrogen bonds. These reactions typically proceed through a Michael-type addition of the more nucleophilic atom to the β-carbon of the alkyne, followed by an intramolecular cyclization of the second nucleophilic center onto the resulting intermediate. This strategy allows for the one-pot synthesis of a diverse range of five- and six-membered heterocycles containing a phosphonate moiety. The specific outcome of the reaction is dependent on the nature of the dinucleophile and the reaction conditions employed.

Intramolecular cyclizations of substrates derived from this compound can proceed through different pathways, notably 5-endo-dig and 5-exo-dig closures, as classified by Baldwin's rules. wikipedia.orgscripps.edu The regioselectivity of these cyclizations is a critical aspect of synthetic design, influencing the size of the resulting ring.

5-exo-dig cyclization: This pathway involves the attack of a nucleophile on the internal carbon of the alkyne, leading to the formation of a five-membered ring with an exocyclic double bond. According to Baldwin's rules, 5-exo-dig cyclizations are generally favored for radical and cationic intermediates. wikipedia.org

5-endo-dig cyclization: In this case, the nucleophile attacks the terminal carbon of the alkyne, resulting in a five-membered ring with an endocyclic double bond. While often disfavored for radical cyclizations, 5-endo-dig pathways can be promoted under certain conditions, particularly in metal-catalyzed processes or with specific substrate geometries. rsc.orgresearchgate.net

The choice between these pathways can be influenced by several factors, including the nature of the tether connecting the nucleophile and the alkyne, the presence of catalysts, and the electronic properties of the substituents. researchgate.netnih.gov For instance, palladium catalysts have been shown to selectively promote either 5-exo-dig or 6-endo-dig cyclizations in related systems, highlighting the potential for catalyst control in directing the cyclization outcome. nih.gov

The Kinugasa reaction is a powerful method for the synthesis of β-lactams, a core structural motif in many antibiotic drugs. dokumen.pubdokumen.pub This reaction involves the copper-catalyzed [3+2] cycloaddition of a terminal alkyne and a nitrone. organicreactions.org this compound serves as a suitable alkyne component in this reaction, leading to the formation of 3-phosphonylated β-lactams. researchgate.net

The reaction is typically carried out in the presence of a copper(I) salt and a base. It is proposed to proceed through the formation of a copper acetylide, which then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered isoxazolidine (B1194047) intermediate. researchgate.net This intermediate then rearranges to afford the β-lactam ring. A key feature of the Kinugasa reaction is its stereoselectivity, often providing the cis-substituted β-lactam as the major product. organicreactions.org However, when using diethyl ethynylphosphonate, the reaction has been reported to yield the trans-isomer exclusively. researchgate.net

The resulting 3-phosphonylated β-lactams are of significant interest due to the potential for the phosphonate group to act as a bioisostere of a carboxylate or to enhance the biological activity of the β-lactam core. nih.gov The Kinugasa reaction provides a direct and stereoselective route to these valuable compounds. researchgate.netrsc.orgrsc.org

AlkyneNitroneProductStereochemistry
This compoundVarious aldonitrones3-Phosphonylated β-lactamPredominantly trans

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis, particularly with palladium, has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for a variety of palladium-catalyzed transformations.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex organic molecules. sigmaaldrich.comrsc.orglibretexts.org this compound, with its terminal alkyne functionality, can participate in several of these powerful reactions.

One of the most prominent applications is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. sigmaaldrich.com This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, allows for the direct installation of the phosphonoalkynyl group onto various aromatic and vinylic scaffolds. This provides a straightforward route to a wide range of functionalized alkynylphosphonates, which are valuable intermediates in medicinal chemistry and materials science.

Furthermore, the phosphonate group can influence the regioselectivity of other palladium-catalyzed reactions. For instance, in reactions involving C-H functionalization, the phosphonate moiety can act as a directing group, guiding the catalyst to a specific position on the molecule. researchgate.net This directing effect enables the selective functionalization of otherwise unreactive C-H bonds, offering a powerful strategy for the late-stage modification of complex molecules. snnu.edu.cn The development of palladium-catalyzed methods for the direct C-H alkynylation of heterocycles with reagents like this compound represents a highly atom-economical approach to the synthesis of valuable heterocyclic derivatives. researchgate.net

The versatility of palladium catalysis allows for a broad scope of coupling partners to be used with this compound, including aryl halides, vinyl halides, and even organometallic reagents in Suzuki-Miyaura or Stille-type couplings, further expanding the synthetic utility of this compound. sigmaaldrich.comlibretexts.orgkisti.re.kr

Copper-Mediated Transformations in Organic Synthesis

Copper catalysis plays a significant role in the chemistry of organophosphorus compounds, particularly in the formation of C–P bonds and the functionalization of alkynes. nih.govbeilstein-journals.orgnih.gov While the copper-catalyzed aerobic oxidative coupling of terminal alkynes with H-phosphonates is a primary method for synthesizing alkynylphosphonates, copper catalysts also mediate subsequent transformations of the ethynylphosphonate product. nih.gov These reactions leverage the ability of copper to coordinate with and activate the alkyne for nucleophilic attack. beilstein-journals.orgecampus.com

Research has demonstrated that copper-catalyzed reactions of ethynylphosphonates with specific ketones can lead to the synthesis of complex heterocyclic structures. In a notable example, a system utilizing copper(I) iodide (CuI) with triphenylphosphine (B44618) (PPh₃) as a ligand was shown to effectively catalyze the annulation of diethyl ethynylphosphonate with 1-(2-aminophenyl)-2,2,2-trifluoroethan-1-ones. researchgate.net This transformation results in the formation of trifluoromethyl (CF₃)-containing indoline (B122111) derivatives in good yields. researchgate.netresearchgate.net The reaction highlights a divergent reactivity pattern where the choice of metal catalyst dictates the final product; the use of a silver catalyst with the same substrates leads to quinoline (B57606) derivatives instead. researchgate.netresearchgate.net

This type of transformation is valuable for creating structurally diverse, phosphorus-containing heterocyclic compounds from readily available starting materials. researchgate.net

Table 1: Copper-Mediated Synthesis of Indoline Derivatives This table is generated based on data describing the reactivity of ethynylphosphonates.

Catalyst SystemSubstrate 1Substrate 2ProductYieldReference
CuI/PPh₃Diethyl ethynylphosphonate1-(2-aminophenyl)-2,2,2-trifluoroethan-1-oneCF₃-containing indoline derivativeGood researchgate.net, researchgate.net

Hydrophosphination and Related P-C Bond Forming Methodologies

Hydrophosphination involves the addition of a P-H bond across an unsaturated carbon-carbon bond and represents an atom-economical method for forming P-C bonds. nih.govwikipedia.org When applied to an alkyne like this compound, this reaction transforms the ethynyl (B1212043) group into a vinylphosphonate, resulting in a molecule with two phosphonate moieties. The addition of H-phosphonates, a process also termed hydrophosphonylation, is a key method in this category. rsc.orgnih.gov

The hydrophosphonylation of alkynes can be promoted under various conditions, including metal catalysis or radical initiation. wikipedia.orgnih.gov Transition metal catalysis, particularly with palladium, is highly effective for this transformation. sci-hub.senih.gov Palladium-catalyzed addition of H-phosphonates (like diethyl phosphite) to terminal alkynes typically proceeds with high regioselectivity, yielding the Markovnikov adduct, where the phosphorus atom attaches to the internal carbon of the original triple bond. sci-hub.senih.gov While aromatic alkynes tend to show higher reactivity than aliphatic ones, the method is broadly applicable. sci-hub.se

Alternative metal-free conditions have also been developed. One approach involves using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to promote the reaction between terminal aryl alkynes and H-phosphonates, which also affords the Markovnikov-selective α-vinylphosphonates. nih.gov Furthermore, photoinduced free-radical conditions, using initiators like 2,2-dimethoxy-2-phenylacetophenone (B1663997) under UV irradiation, can also achieve the hydrophosphonylation of alkynes. rsc.org These methods provide versatile pathways for transforming the alkyne in this compound to create vinyl bisphosphonate structures.

Table 3: Methodologies for the Hydrophosphination/Hydrophosphonylation of Alkynes This table is generated based on data describing the addition of P-H compounds to alkynes.

MethodCatalyst/PromoterSubstrate 1Substrate 2Product TypeKey FeatureReference
Metal CatalysisPalladium complexes (e.g., Pd/dppp)Terminal AlkyneH-PhosphonateMarkovnikov vinylphosphonateHigh regioselectivity sci-hub.se
Metal-FreeTrifluoromethanesulfonic anhydride (Tf₂O)Aryl AlkyneH-PhosphonateMarkovnikov vinylphosphonateAvoids transition metals nih.gov
Radical AdditionUV light, photoinitiatorAlkyneH-PhosphonateVinylphosphonateRadical-based mechanism rsc.org

Synthesis of Diverse Heterocyclic Scaffolds

The reactivity of the carbon-carbon triple bond in this compound makes it an ideal precursor for constructing a variety of heterocyclic systems. jsynthchem.comthieme-connect.de These scaffolds are foundational in drug discovery and development, as they are present in numerous approved pharmaceutical agents. thieme-connect.de The phosphonate group, once incorporated into the heterocyclic ring, can act as a stable phosphate (B84403) mimic, potentially enhancing the biological activity or modifying the physicochemical properties of the resulting molecule. nih.govchemrxiv.org

The synthesis of 1,2,3-triazoles containing a phosphonate group is a prominent application of this compound, primarily achieved through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". qnl.qa This reaction allows for the efficient and regioselective formation of the triazole ring. Depending on the catalyst and reaction conditions, different regioisomers of the triazolylphosphonate can be obtained.

For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted 1,2,3-triazoles. qnl.qa In a typical procedure, reacting this compound with an organic azide in the presence of a copper(I) source, such as copper(I) iodide with a base like diisopropylethylamine (DIPEA), leads to the corresponding (1,2,3-triazol-4-yl)phosphonate. researchgate.net Conversely, ruthenium-catalyzed reactions can favor the formation of the 1,5-disubstituted regioisomer. qnl.qa These phosphonate-functionalized triazoles are of significant interest as they have been investigated as potential positive allosteric modulators (PAMs) of α7 nicotinic acetylcholine (B1216132) receptors, highlighting their therapeutic potential for neurological disorders. nih.gov

Table 1: Regioselective Synthesis of Triazolylphosphonates from Ethynylphosphonate Precursors

Catalyst SystemAlkyne PrecursorAzideProduct RegioisomerYieldReference
CuI / DIPEADiethyl ethynylphosphonateBoc-azidoalanine1,4-disubstitutedVery Good qnl.qa
Cp*Ru(COD)ClDiethyl ethynylphosphonateBoc-azidoalanine (protected)1,5-disubstituted- qnl.qa
CuSO₄·5H₂O / Sodium AscorbateDiethyl ethynylphosphonateVarious organic azides1,5-disubstituted83-92% qnl.qa
Rhodium(I) catalystInternal alkynylphosphonatesVarious organic azides1,5-disubstitutedUp to 94% qnl.qa

This compound is also a valuable precursor for the synthesis of pyrazole (B372694) and pyrrole (B145914) heterocycles, which are privileged scaffolds in medicinal chemistry. nih.govmdpi.com The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound equivalent with a hydrazine (B178648) derivative. mdpi.comresearchgate.net In this context, the ethynylphosphonate can act as a Michael acceptor. The reaction sequence typically begins with the conjugate addition of a hydrazine to the activated alkyne, followed by intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring bearing a phosphonate group.

The synthesis of substituted pyrazoles can be achieved by reacting this compound with diazo compounds in a 1,3-dipolar cycloaddition reaction. researchgate.net For example, reaction with diazomethane (B1218177) or its derivatives can lead to the formation of 3(5)-phosphonomethylpyrazoles. The regioselectivity of these reactions is a critical aspect, often controlled by the steric and electronic properties of the substituents on both reactants. mdpi.com

For the preparation of pyrroles, one established method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org While not a direct application, this compound can be converted into a suitable 1,4-dicarbonyl precursor. A more direct route involves the reaction of α-amino ketones with the ethynylphosphonate. This process can be catalyzed by transition metals like gold, proceeding through a cascade hydroamination/cyclization sequence to afford highly substituted phosphonate-containing pyrroles. organic-chemistry.org

The quinoline framework is a key structural motif in many natural alkaloids and synthetic pharmaceuticals, known for a wide range of biological activities. nih.goviipseries.orgorganic-chemistry.org this compound can be utilized in the synthesis of quinoline derivatives through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this approach, the ethynylphosphonate moiety is first coupled to an aniline (B41778) derivative to form the N-(2-phosphonylalkynyl)aniline precursor.

This precursor then undergoes a 6-endo-dig cyclization reaction when treated with an electrophile such as iodine monochloride (ICl), bromine (Br₂), or phenylselenyl bromide (PhSeBr). nih.gov This cyclization results in the formation of a quinoline ring substituted at the 3-position with both a phosphonate group and the remnant of the electrophile (e.g., iodine, bromine). This method is notable for its good yields and tolerance of various functional groups on the aniline ring. nih.gov Well-known synthetic routes like the Friedländer, Combes, and Knorr syntheses can also be adapted to use precursors derived from ethynylphosphonates to construct the quinoline system. iipseries.orgorientjchem.org While less commonly reported, similar intramolecular cyclization strategies involving N-alkenylanilines derived from the partial reduction of the alkynylphosphonate could potentially lead to the formation of indoline derivatives.

The β-lactam ring is the central structural feature of one of the most important classes of antibiotics, including penicillins and cephalosporins. researchgate.netwikipedia.org Incorporating a phosphonate group, a stable mimic of a phosphate, into a β-lactam structure is a strategy to create novel bioactive compounds. The synthesis of these hybrid structures can be approached using this compound as a key starting material.

One potential synthetic route is the Kinugasa reaction, an intramolecular cycloaddition between a nitrone and an alkyne, which can form the β-lactam ring with high stereoselectivity. dokumen.pub An alternative approach involves the Staudinger synthesis, which is the [2+2] cycloaddition of a ketene (B1206846) with an imine. While not a direct use of the ethynylphosphonate, it can be converted into a suitable ketene precursor or an imine partner bearing the phosphonate moiety. The dibenzylamino group has been successfully employed as a protective group in the stereoselective synthesis of β-lactam pseudopeptides via the Mitsunobu reaction, demonstrating the utility of benzyl groups in this area of synthesis. mdpi.com The phosphonate group's introduction aims to modulate the molecule's interaction with biological targets like penicillin-binding proteins (PBPs), potentially overcoming resistance mechanisms. nih.gov

Engineering of Artificial Nucleic Acids and Oligonucleotides

Rational molecular design extends to the modification of fundamental biological polymers like nucleic acids. By altering the natural phosphodiester backbone, scientists can create artificial oligonucleotides with enhanced properties, such as increased stability against enzymatic degradation and improved binding affinity to target sequences.

This compound is instrumental in the synthesis of ethynylphosphonate (EP) linkages, a novel modification to the sugar-phosphate backbone of oligonucleotides. researchgate.net The synthesis involves creating an EP-linked thymidine (B127349) dimer, which is then incorporated into a growing oligonucleotide chain using standard solid-phase synthesis techniques. researchgate.net This process typically utilizes a palladium-catalyzed cross-coupling reaction to form the key dimer. researchgate.net

Oligonucleotides containing these EP linkages have demonstrated several advantageous properties. They form stable duplexes with complementary single-stranded DNA (ssDNA) and RNA (ssRNA). researchgate.net Furthermore, these modified oligonucleotides exhibit significantly higher resistance to degradation by exonucleases compared to their natural counterparts. researchgate.net This enhanced stability is a critical attribute for the development of effective antisense therapeutics. Interestingly, the introduction of a single EP modification into a gapmer-type antisense oligonucleotide was shown to alter the cleavage site of the target ssRNA by RNase H, suggesting that EP linkages can be used to control the mechanism of action of nucleic acid-based drugs. researchgate.net

Table 2: Properties of Oligonucleotides with Ethynylphosphonate (EP) Linkages

PropertyObservationSignificanceReference
Duplex Formation Forms stable duplexes with complementary ssDNA and ssRNA.Retains the ability to bind to genetic targets. researchgate.net
Nuclease Resistance Exhibits higher resistance to exonucleases than natural oligonucleotides.Increased in-vivo stability for therapeutic applications. researchgate.net
RNase H Cleavage A single EP modification can shift the cleavage site on the target ssRNA.Allows for precise control over the therapeutic mechanism. researchgate.net
Binding Affinity When combined with LNA modifications, shows strong duplex-forming ability.Potential for high-potency antisense agents. researchgate.net

Synthesis of Phosphonic Acid Analogs for Biological and Chemical Biology Research

Synthesis of Phosphohistidine Analogs Compatible with Peptide Synthesis

Phosphohistidine (pHis) is a vital but notoriously unstable post-translational modification involved in signaling pathways. rsc.orgwhiterose.ac.uk To overcome this instability, stable analogues have been developed for use in biochemical and immunological studies. Triazole-based phosphonates have emerged as excellent mimics of pHis. rsc.org

A key challenge has been to create pHis analogues that are compatible with standard solid-phase peptide synthesis (SPPS) protocols, particularly the widely used Fmoc-strategy. rsc.org Researchers have successfully synthesized a dibenzyl-protected phosphonate triazole analogue of phosphohistidine. rsc.orgrsc.org This was achieved by reacting Fmoc-protected azidoalanine with dibenzyl phosphonylacetylene. core.ac.uk The resulting Fmoc- and dibenzyl-protected amino acid can be directly incorporated into peptides using standard Fmoc-SPPS. rsc.org A significant advantage of this method is that the dibenzyl protecting groups on the phosphonate are readily cleaved under the standard trifluoroacetic acid (TFA)-based conditions used for final peptide deprotection and cleavage from the resin. rsc.org This compatibility represents a major improvement over previous methods that required harsh or inconvenient deprotection steps. rsc.org

Table 3: Protecting Group Strategies for Phosphohistidine Analogues in Fmoc-SPPS

Phosphonate Protecting GroupCompatibility with Fmoc-SPPSDeprotection ConditionsKey Advantage/Disadvantage
DiethylCompatible with incorporation, but not deprotection rsc.orgRequires harsh conditions (e.g., TMS-Br or HF) rsc.orgDisadvantage: Standard TFA cleavage does not remove ethyl groups, requiring a separate, harsh deprotection step. rsc.org
DibenzylFully compatible rsc.orgrsc.orgStandard TFA-based cleavage/deprotection conditions rsc.orgAdvantage: Benzyl groups are removed simultaneously with other protecting groups and resin cleavage, simplifying the workflow. rsc.org
Di-tert-butylCompatible rsc.orgStandard TFA-based cleavage/deprotection conditions rsc.orgDisadvantage: The protected analogue was found to be unstable during storage. rsc.org

Development of Carboxyphosphate (B1215591) Mimics with Fluorinated Phosphonates

Carboxyphosphates are highly unstable, high-energy intermediates in various enzymatic reactions. Stable mimics are therefore essential for studying the enzymes that process them. researchgate.net Phosphonates, which replace the labile P-O-C bond with a stable P-C bond, are ideal candidates. researchgate.net The mimicry can be further improved by introducing fluorine atoms on the carbon adjacent to the phosphorus (the α-carbon), which lowers the pKa of the phosphonic acid, making its electronic properties more similar to a phosphate group. researchgate.net

The synthesis of α,α-difluoro-β-ketophosphonic acids, which serve as stable carboxyphosphate mimics, has been achieved using dibenzyl phosphonate precursors. researchgate.net The process involves the electrophilic fluorination of the enolate form of a dibenzyl β-ketophosphonate. researchgate.net Following this key step, the benzyl protecting groups are easily cleaved to yield the final, stable fluorinated phosphonic acid mimic. researchgate.net This approach allows for the introduction of α,α-difluoro-β-ketophosphonate moieties into more complex molecules for enzymology studies. researchgate.net

Stereoselective Synthesis Utilizing Dibenzyl Phosphonate Intermediates

Achieving stereocontrol is a central goal of modern organic synthesis. Dibenzyl phosphonate and its derivatives are valuable intermediates in reactions where the creation of specific stereoisomers is required. Their utility is demonstrated in various transformations, including the synthesis of natural products and α-aminophosphonic acids.

For instance, a stereoselective synthesis of methoxy-substituted 2,3-dibenzyl-γ-butyrolactones, which are precursors to potent antitumor lignans, was developed using organic phosphonates as key intermediates. tandfonline.comtandfonline.com In another application, the hydrophosphonylation of nitrones with the lithium salt of dibenzyl phosphite (B83602) provided N-glycosyl-α-aminophosphonates with good yield and high diastereoselectivity. scispace.com Furthermore, dibenzyl phosphonate intermediates are used in stereoselective Horner-Wadsworth-Emmons (HWE) reactions to construct complex molecules like vitamin A derivatives. acs.org These examples underscore the role of the phosphonate group, often protected as a dibenzyl ester, in directing the stereochemical outcome of key bond-forming reactions. tandfonline.comscispace.com

Conclusion

Dibenzyl ethynylphosphonate stands out as a valuable and versatile reagent in the field of organophosphorus chemistry. Its synthesis, primarily achieved through classical methods like the Arbuzov and Michaelis-Becker reactions, as well as modern palladium-catalyzed cross-coupling reactions, provides a foundation for its widespread application. The rich reactivity of its alkyne moiety in cycloadditions, Michael additions, and Sonogashira couplings, coupled with the functional handle of the phosphonate (B1237965) group, enables the construction of a diverse array of complex and functionally rich molecules. The utility of this compound in the synthesis of modified biomolecules and heterocyclic systems underscores its continuing importance in academic research and its potential for future discoveries in medicinal chemistry and materials science.

Spectroscopic Characterization Techniques and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphonate (B1237965) Compounds

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of phosphonate compounds in solution. The presence of the phosphorus-31 isotope, which is 100% naturally abundant and has a spin of ½, provides a unique spectroscopic handle for structural analysis.

Phosphorus-31 NMR spectroscopy serves as a primary technique for confirming the successful synthesis of phosphonate compounds and for monitoring reaction progress. The ³¹P nucleus has a wide chemical shift range, making it highly sensitive to its electronic environment.

In the case of dibenzyl ethynylphosphonate, the ³¹P NMR spectrum is expected to show a single resonance. The chemical shift (δ) for dialkyl alkynylphosphonates typically appears in a characteristic downfield region compared to their saturated analogs. This is due to the electronic influence of the sp-hybridized carbons of the alkyne moiety. For this compound, the anticipated chemical shift would be in the approximate range of δ -6.0 to -10.0 ppm, referenced to external 85% H₃PO₄. This distinct signal, often appearing as a singlet under proton decoupling, provides definitive evidence for the formation of the phosphonate group attached to the ethynyl (B1212043) linker. In a proton-coupled spectrum, this signal would exhibit splitting due to coupling with the terminal alkyne proton and the benzylic protons.

Table 1: Expected ³¹P NMR Data for this compound

NucleusExpected Chemical Shift (δ) [ppm]Expected Multiplicity (Proton-Coupled)Coupling Constant (J) [Hz]
³¹P-6.0 to -10.0Doublet of triplets (dt)³JPH (alkyne H), ³JPH (benzyl H)

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide complementary information that details the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, the benzylic protons (O-CH₂-Ph) are expected to appear as a doublet around δ 5.1 ppm. The splitting into a doublet is a result of three-bond coupling (³JPH) to the phosphorus nucleus, typically with a coupling constant of approximately 8-10 Hz. The aromatic protons of the benzyl (B1604629) groups would produce a complex multiplet in the region of δ 7.3-7.4 ppm. A key signal for structural confirmation is the terminal acetylenic proton (≡C-H), which is expected to appear as a doublet due to coupling with the phosphorus nucleus (³JPH), with an anticipated chemical shift around δ 3.0 ppm.

The ¹³C NMR spectrum, typically recorded with proton decoupling, confirms the carbon skeleton. The benzylic carbon signal would appear as a doublet around δ 68 ppm due to two-bond coupling to phosphorus (²JPC). The two sp-hybridized carbons of the alkyne are particularly diagnostic; the carbon directly attached to the phosphorus atom (P-C≡) would resonate as a doublet with a large coupling constant (¹JPC) around δ 85-90 ppm, while the terminal alkyne carbon (≡C-H) would also be a doublet with a smaller two-bond coupling constant (²JPC) around δ 78-82 ppm. The aromatic carbons would be observed in their characteristic region between δ 127-135 ppm.

Table 2: Expected ¹H and ¹³C NMR Data for this compound

AtomExpected ¹H Chemical Shift (δ) [ppm]Expected ¹³C Chemical Shift (δ) [ppm]Key Coupling Constants (J) [Hz]
Aromatic C-H~7.35 (multiplet, 10H)~127-135-
Benzylic CH₂~5.1 (doublet, 4H)~68 (doublet)³JPH ≈ 8-10 Hz; ²JPC
P-C≡C-H~3.0 (doublet, 1H)~87 (doublet)³JPH ≈ 4-6 Hz; ¹JPC ≈ 180-200 Hz
P-C≡C-H-~80 (doublet)²JPC ≈ 10-15 Hz

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

HRMS is an essential technique for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), the molecular formula can be unequivocally determined. For this compound (C₁₆H₁₅O₃P), the exact mass can be calculated and compared against the experimentally observed value. This analysis is crucial for distinguishing the target compound from potential isomers or impurities. Common ionization techniques like electrospray ionization (ESI) would likely show protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts.

Table 3: Calculated Exact Masses for this compound Adducts

Molecular FormulaAdductCalculated Exact Mass (m/z)
C₁₆H₁₅O₃P[M+H]⁺287.0837
[M+Na]⁺309.0656
[M+K]⁺325.0395

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule based on their unique vibrational frequencies. For this compound, the IR spectrum would provide clear evidence for its key structural features. The most prominent and diagnostic absorption bands include the sharp, weak stretch of the terminal alkyne C-H bond (ν≡C-H) around 3300 cm⁻¹, the carbon-carbon triple bond stretch (νC≡C) in the range of 2100-2180 cm⁻¹, and the strong phosphoryl group stretch (νP=O) typically found between 1250-1290 cm⁻¹. Other significant absorptions would be the P-O-C stretches and the aromatic C-H and C=C stretches.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
≡C-HStretch~3300Sharp, Weak-Medium
Aromatic C-HStretch3030-3100Medium
C≡CStretch2100-2180Weak-Medium
P=OStretch1250-1290Strong
P-O-CAsymmetric Stretch1020-1050Strong

X-ray Crystallography for Elucidating Absolute Stereochemistry and Molecular Conformation

Should this compound be obtained as a crystalline solid suitable for single-crystal X-ray diffraction, this technique would offer the most definitive structural information. X-ray crystallography provides a three-dimensional model of the molecule, allowing for the precise determination of bond lengths, bond angles, and torsional angles. This would confirm the geometry around the phosphorus center and the spatial arrangement of the benzyl and ethynyl substituents. However, based on available academic literature, a crystal structure for this compound has not been reported. If such data were available, it would provide unparalleled insight into the molecule's solid-state conformation and intermolecular interactions.

Theoretical and Computational Investigations of Dibenzyl Ethynylphosphonate Chemistry

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for detailing the mechanisms of organic reactions. For dibenzyl ethynylphosphonate, DFT calculations would be instrumental in exploring the potential energy surfaces of its various transformations. These studies could elucidate the transition state structures and activation energies for reactions such as cycloadditions, nucleophilic additions to the ethynyl (B1212043) group, and rearrangements. By mapping the lowest energy reaction pathways, researchers could predict the feasibility of different reactions and identify key intermediates. While general DFT studies on phosphonates and alkynes exist, specific mechanistic investigations on this compound are currently absent from the scientific literature.

Computational Analysis of Chiral Induction and Stereoselectivity in Reactions

The stereochemical outcome of a reaction is critical, particularly in the synthesis of chiral molecules. Computational analysis, often using DFT, is a powerful tool for understanding and predicting chiral induction and stereoselectivity. In the context of this compound, computational models could be used to investigate reactions involving chiral catalysts or reagents. By calculating the energies of diastereomeric transition states, researchers could predict which stereoisomer would be preferentially formed. This understanding is crucial for the rational design of stereoselective syntheses. However, the scientific literature does not currently contain specific computational studies on the stereoselectivity of reactions involving this compound.

Mechanistic Insights into Transition Metal-Catalyzed Processes

Transition metal catalysis is a vast and vital area of organic synthesis. Ethynylphosphonates are known to participate in a variety of transition metal-catalyzed reactions, including cross-coupling, cyclization, and hydrofunctionalization reactions. Computational studies, particularly DFT, are essential for unraveling the complex mechanisms of these processes. nih.gov For this compound, theoretical investigations could shed light on the catalytic cycles, including the nature of the active catalytic species, the roles of ligands, and the elementary steps of oxidative addition, migratory insertion, and reductive elimination. Such insights are invaluable for optimizing existing catalytic systems and developing new ones. At present, there is a lack of published research detailing the mechanistic aspects of transition metal-catalyzed reactions specifically involving this compound.

Predictions of Electronic Structure and Reactivity Profiles

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity. Computational methods can provide detailed information about the distribution of electrons within this compound, including its molecular orbitals (HOMO and LUMO), electrostatic potential, and atomic charges. These electronic properties dictate the molecule's behavior as an electrophile or nucleophile and can be used to predict its reactivity towards various reagents. Reactivity indices derived from conceptual DFT can further quantify its reactivity profile. While the electronic properties of related organophosphorus compounds have been studied, a specific and detailed computational analysis of the electronic structure and reactivity of this compound is not available in the current body of scientific work.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dibenzyl ethynylphosphonate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via transesterification using triethylphosphite and benzyl alcohol in the presence of an organic tin catalyst. Optimal conditions include a reaction temperature of 130–140°C, a molar ratio of 1:2:2 (triethylphosphite:benzyl alcohol:pentaerythritol), and a reaction time of 2 hours, achieving yields up to 95% . For analogous phosphonates, bromo-ethanone intermediates and triethylphosphite in acetonitrile at 80°C for 2 hours have been effective, followed by purification via column chromatography .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

  • Methodological Answer : Use IR spectroscopy to identify functional groups (e.g., P=O, C≡C stretches) and compare with reference spectra for structural confirmation . NMR (¹H, ¹³C, ³¹P) provides detailed information on hydrogen environments and phosphorus bonding. Mass spectrometry (MS) confirms molecular weight (e.g., exact mass ~262.08 g/mol) . Purification via column chromatography with dichloromethane (DCM) or ethyl acetate/hexane mixtures is recommended to isolate high-purity products .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Wear PPE (gloves, lab coat, goggles), use a fume hood to avoid inhalation of dust or vapors, and ensure proper ventilation. Avoid skin contact due to potential irritation . In case of spills, collect material with non-sparking tools and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in elucidating reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, such as hydrogen migration in photochemical reactions. For example, isotopic labeling (¹³C or deuterated precursors) combined with IR spectroscopy and DFT analysis can validate intermediates like triplet ethynylphosphinidene .

Q. What strategies address low yields or side reactions in Kinugasa reactions using this compound?

  • Methodological Answer : Optimize stoichiometry (excess nitrone or acetylene), adjust reaction temperature (e.g., 0–25°C), and use catalysts like Cu(I) to suppress side reactions. Monitor reaction progress via TLC or HPLC to isolate β-lactam products from complex mixtures .

Q. How can researchers analyze conflicting data in the crystallization behavior of this compound derivatives?

  • Methodological Answer : Apply phase-diagram analysis (e.g., Schroeder equations for liquidus lines) to determine metastable states and eutectic points. For example, measure undercooling rates (7–30 K/s) and correlate with concentration gradients to resolve discrepancies in crystallization kinetics .

Q. What are the challenges in synthesizing phosphonylated β-lactams, and how can they be mitigated?

  • Methodological Answer : Challenges include regioselectivity and stability of intermediates. Use controlled stepwise synthesis (e.g., α-hydroxy dibenzyl phosphonate derivatives) and characterize intermediates via ³¹P NMR. Optimize reaction pH and temperature to prevent hydrolysis of phosphonate esters .

Data Contradiction Analysis

  • Example : If conflicting IR spectra arise for reaction intermediates, cross-reference with isotopic labeling studies (e.g., ¹³C or CD₃ groups) and DFT-computed vibrational frequencies to distinguish between allenic or phosphinidene species .

Tables for Key Parameters

Parameter Value/Technique Reference
Optimal Reaction Temperature130–140°C (synthesis)
Undercoooling Rate7–30 K/s (crystallization)
Purification MethodColumn chromatography (DCM/hexane)
DFT Computation Accuracy±5 cm⁻¹ (IR frequency match)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.